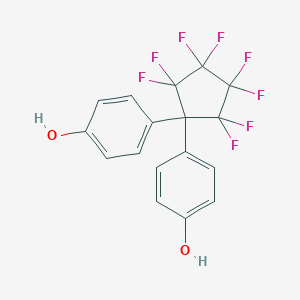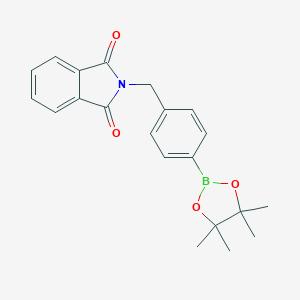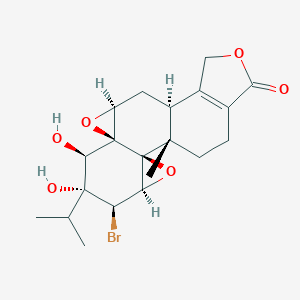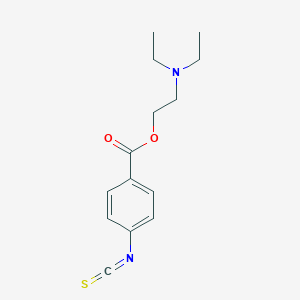
Procaine isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Procaine isothiocyanate is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. It is a derivative of procaine, a local anesthetic, and is commonly used as a fluorescent labeling agent in biological and biochemical experiments.
Applications De Recherche Scientifique
Procaine isothiocyanate is primarily used as a fluorescent labeling agent in biological and biochemical experiments. It can be conjugated to proteins, nucleic acids, and other biomolecules to visualize their localization and dynamics in living cells and tissues. It has also been used to study protein-protein interactions, enzyme kinetics, and membrane transport.
Mécanisme D'action
Procaine isothiocyanate fluoresces when excited by ultraviolet or blue light. The fluorescence emission spectrum is highly dependent on the local environment of the probe, such as pH, polarity, and viscosity. This property allows for the detection of changes in the microenvironment of labeled biomolecules, such as conformational changes, ligand binding, and enzymatic activity.
Effets Biochimiques Et Physiologiques
Procaine isothiocyanate is generally considered to be non-toxic and non-invasive to living cells and tissues. However, it may interfere with some biological processes due to its hydrophobicity and potential for nonspecific binding. It is important to use appropriate controls and experimental conditions to minimize these effects.
Avantages Et Limitations Des Expériences En Laboratoire
Procaine isothiocyanate has several advantages over other fluorescent probes, such as its high quantum yield, photostability, and low toxicity. It is also relatively easy to use and can be conjugated to a wide range of biomolecules. However, it has some limitations, such as its sensitivity to environmental factors and the need for specialized equipment for fluorescence detection.
Orientations Futures
There are several areas where procaine isothiocyanate could be further developed and applied in scientific research. For example, it could be used to study the dynamics of protein complexes and signaling pathways in living cells, as well as the interactions between biomolecules and synthetic materials. It could also be combined with other imaging techniques, such as super-resolution microscopy and electron microscopy, to provide more detailed information about cellular structures and functions. Additionally, new methods for synthesis and conjugation of procaine isothiocyanate could be developed to improve its efficiency and versatility.
Méthodes De Synthèse
Procaine isothiocyanate is synthesized by reacting procaine hydrochloride with potassium thiocyanate in the presence of an alkaline solution. The reaction produces a white crystalline powder that is soluble in water and ethanol. The purity of the final product can be increased by recrystallization from ethanol.
Propriétés
Numéro CAS |
129083-49-4 |
|---|---|
Nom du produit |
Procaine isothiocyanate |
Formule moléculaire |
C14H18N2O2S |
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 4-isothiocyanatobenzoate |
InChI |
InChI=1S/C14H18N2O2S/c1-3-16(4-2)9-10-18-14(17)12-5-7-13(8-6-12)15-11-19/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
OEWIYUQCPIHWHB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=C=S |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=C=S |
Autres numéros CAS |
129083-49-4 |
Synonymes |
(3H)-PRIT PRIT procaine isothiocyanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



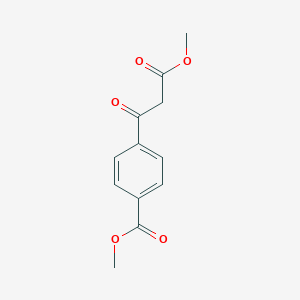
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
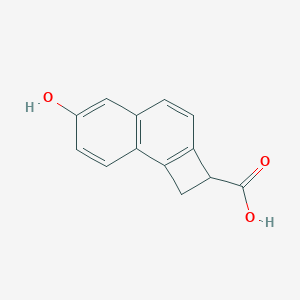
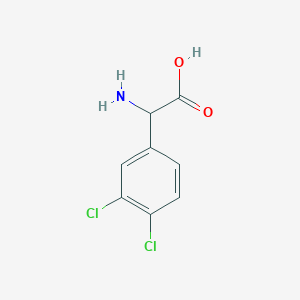
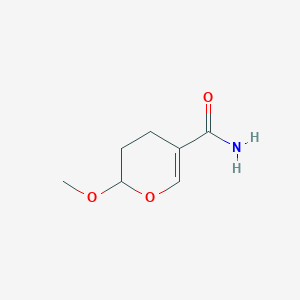
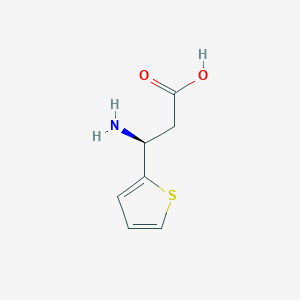
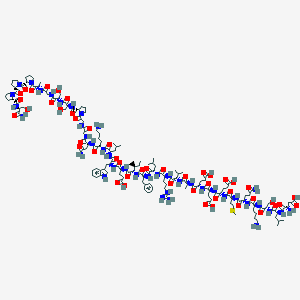
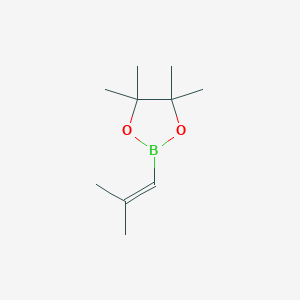
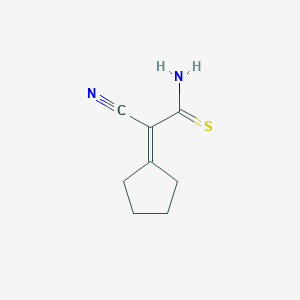
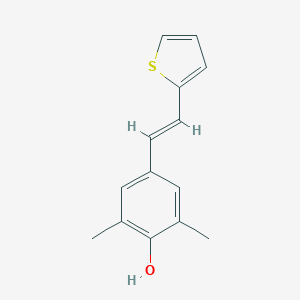
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
